Aristeromycin diphosphate is a purine nucleoside antibiotic that exhibits significant biological activity, particularly in inhibiting the synthesis of guanosine monophosphate. It belongs to a class of compounds known for their antimicrobial properties, specifically targeting bacterial growth by interfering with nucleic acid metabolism. Aristeromycin and its derivatives have garnered attention for their potential therapeutic applications, especially in the context of antibiotic resistance.
Aristeromycin is primarily derived from the microbial strain Micromonospora haikouensis and Streptomyces citricolor, which are known to produce this compound along with other purine nucleoside antibiotics. The biosynthetic pathways for aristeromycin have been elucidated through genome mining techniques, revealing the complex enzymatic processes involved in its production .
Aristeromycin diphosphate is classified as a purine nucleoside antibiotic, specifically an adenosine analogue. It is characterized by its diphosphate moiety, which plays a crucial role in its biological activity and interaction with target enzymes.
The synthesis of aristeromycin diphosphate can be achieved through both natural biosynthetic routes and chemical synthesis. The natural biosynthesis involves several key enzymes that facilitate the conversion of precursors into aristeromycin. Notably, enzymes such as adenosine phosphorylase and GMP reductase are critical in the pathway .
In laboratory settings, synthetic methods often utilize carbohydrate starting materials like d-ribose, which undergo various chemical transformations to yield aristeromycin and its derivatives. A notable approach involves the coupling of nucleotides followed by enzymatic cyclization, which has been documented in several studies .
The biosynthetic pathway includes the following steps:
The molecular structure of aristeromycin diphosphate features a purine base linked to a ribose sugar, which is further phosphorylated at the 5' position. This structure is critical for its function as it mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis.
Aristeromycin diphosphate participates in several biochemical reactions:
The compound's reactivity is influenced by its structure; particularly, the presence of the diphosphate group enhances its interaction with target enzymes, facilitating its role as an antibiotic.
Aristeromycin diphosphate exerts its antimicrobial effects primarily by inhibiting guanosine monophosphate synthesis. This inhibition disrupts RNA and DNA synthesis within bacterial cells, ultimately leading to cell death.
Research indicates that aristeromycin selectively targets bacterial enzymes involved in nucleotide metabolism, demonstrating a high degree of specificity and potency against certain pathogens .
Relevant analyses have shown that aristeromycin diphosphate can be sensitive to hydrolysis under acidic conditions, affecting its efficacy as an antibiotic .
Aristeromycin diphosphate has several applications in scientific research and medicine:
Aristeromycin ((‑)-(1R,2S,3R,5R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol) is a carbocyclic adenosine analogue where the ribose oxygen is replaced by a methylene group, forming a cyclopentane ring. This structural modification confers unique conformational constraints and metabolic stability compared to ribose-containing nucleosides [1] [3]. The cyclopentane ring adopts an endo-puckered conformation, positioning the adenine base in a pseudo-North conformation that mimics the 3'-endo ribose pucker of adenosine. Key stereochemical features include:
The diphosphate derivative (Aristeromycin-DP) incorporates pyrophosphate at the 5'-hydroxymethyl position, introducing significant negative charge and altering molecular geometry. Table 1 summarizes key stereochemical parameters:
Table 1: Stereochemical Features of Aristeromycin and Its Diphosphate
Parameter | Aristeromycin | Aristeromycin-DP |
---|---|---|
Ring Conformation | endo-puckered | endo-puckered |
Glycosidic Torsion (χ) | -120° ± 10° | -125° ± 15° |
C5'-C4' Bond Rotation | Free rotation | Restricted (due to diphosphate bulk) |
H-bond Donors | 4 | 6 |
X-ray crystallography has elucidated the structural basis for enzyme recognition and catalysis involving aristeromycin derivatives. Key findings include:
Crystallographic data were acquired using high-resolution instruments (e.g., Bruker D8 Venture Diffractometer with a Ga MetalJet source) capable of sub-Ångström resolution, enabling precise mapping of diphosphate-enzyme interactions [5].
The phosphorylation state dictates biological activity, target specificity, and cellular retention:
Table 2: Properties of Aristeromycin Phosphate Derivatives
Property | Monophosphate | Diphosphate |
---|---|---|
Molecular Weight | 345.22 g/mol | 425.18 g/mol |
Charge (pH 7.4) | -1.8 | -3.2 |
SAH Hydrolase Ki | 3 nM | >1 μM |
RdRp IC50 | >100 μM | 0.5–5 μM |
Cellular Half-life | 2–4 hours | 8–12 hours |
Aristeromycin-DP exhibits moderate stability under physiological conditions:
Table 3: Stability Profile of Aristeromycin-DP
Stress Condition | Degradant Formed | Half-life (t1/2) |
---|---|---|
pH 7.4 (37°C) | Aristeromycin-MP | 8.2 hours |
pH 2.0 (37°C) | Aristeromycin + Inorganic phosphate | 1.5 hours |
Human Pyrophosphatase | Aristeromycin-MP | <10 minutes |
10% H2O2 | 8-Oxo-aristeromycin | 2 hours |
Density Functional Theory (DFT) and molecular dynamics (MD) simulations reveal key insights:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7